5-(Azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(Azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an azetidine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azetidine derivatives with 2-methylphenyl hydrazine and subsequent cyclization to form the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Scientific Research Applications
5-(Azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 5-(Azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound may modulate these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
- 5-(Azetidin-3-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- 5-(Azetidin-3-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
5-(Azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C12H13N3O |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13N3O/c1-8-4-2-3-5-10(8)11-14-12(16-15-11)9-6-13-7-9/h2-5,9,13H,6-7H2,1H3 |
InChI Key |
UOXPBNSMDDIYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CNC3 |
Origin of Product |
United States |
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